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Introduction
Azvudine (FNC), chemically known as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine, is a novel

nucleoside analogue with broad-spectrum antiviral activity.[1] Initially developed for the

treatment of Human Immunodeficiency Virus (HIV), it has gained significant attention for its

efficacy against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Azvudine is

distinguished as the first dual-target oral drug that simultaneously inhibits the viral reverse

transcriptase and the viral infectivity factor (Vif) in HIV treatment.[3][4] Its journey from a

laboratory curiosity to a clinically approved therapeutic for two major viral diseases represents

a significant achievement in medicinal chemistry and drug development. This guide provides a

comprehensive overview of the early discovery, preclinical, and clinical development history of

Azvudine hydrochloride.

Early Discovery and Medicinal Chemistry
The discovery of Azvudine can be traced back to a patent filed by Chang Jun-biao of

Zhengzhou University.[5] The drug discovery process began with 2'-deoxynucleoside as a

starting point, followed by extensive modifications, including the introduction of a 2'-β-fluoro

atom and substitutions at the 4'-position.[6] Independently, researchers at Roche discovered

the compound in 2009 as a potential inhibitor of the Hepatitis C virus RNA polymerase in vitro.

[5]
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Chinese scientists further investigated its potential against a range of viruses with reverse

transcriptase enzymes, including Hepatitis B virus (HBV) and Human T-lymphotropic virus 1

(HTLV-1).[5] In 2011, the Chang group proposed Azvudine as a potential treatment for HIV

following positive in vitro test results.[5] The synthesis of Azvudine involves a multi-step

process, including hydroxy substitution, elimination reactions, and the introduction of an azide

group under ICl catalysis.[7]

Mechanism of Action
Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[8] Its mechanism involves

intracellular phosphorylation by host cell kinases to its active triphosphate form, Azvudine

triphosphate (FNC-TP).[1][9] This active metabolite then competes with natural nucleotides for

incorporation into the growing viral DNA or RNA chain.[9]

Against HIV: Azvudine exhibits a dual-action mechanism.

Reverse Transcriptase Inhibition: As a classic NRTI, FNC-TP is incorporated into the viral

DNA chain by the reverse transcriptase enzyme. Lacking a 3'-hydroxyl group, it acts as a

chain terminator, halting further elongation of the viral DNA and thus inhibiting replication.[9]

Vif Inhibition: Azvudine also prevents the degradation of the host antiviral protein

APOBEC3G (A3G) induced by the HIV-1 accessory protein Vif.[6] This represents a first-in-

class dual-acting antiviral agent.[6]

Against SARS-CoV-2: The primary target is the viral RNA-dependent RNA polymerase (RdRp).

[4][10] FNC-TP is incorporated into the viral RNA chain during synthesis, leading to the

termination of the chain and inhibition of viral replication.[1][10]

Fig. 1: Mechanism of Action of Azvudine.

Preclinical Development
In Vitro Studies
Azvudine has demonstrated potent antiviral activity against a wide range of viruses in vitro.

HIV: It exerted highly potent inhibition on HIV-1, with EC₅₀ values ranging from 0.03 to 6.92

nM, and on HIV-2, with EC₅₀ values from 0.018 to 0.025 nM.[11] It also showed synergistic
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effects when combined with six other approved anti-HIV drugs.[11] Notably, Azvudine

remained active against NRTI-resistant strains, although the M184V mutation caused a 250-

fold reduction in susceptibility.[11]

SARS-CoV-2: In vitro studies showed that Azvudine inhibits SARS-CoV-2 with an EC₅₀ value

ranging from 1.2 to 4.3 μM.[1] Its active metabolite, CL-236, showed an EC₅₀ of

approximately 3.2 µM against SARS-CoV-2, which is comparable to Remdesivir.[12]

Other Viruses: Azvudine has also shown in vitro activity against Hepatitis C Virus (HCV),

Hepatitis B Virus (HBV), and Enterovirus 71 (EV71).[2]

Table 1: In Vitro Antiviral Activity of Azvudine

Virus Strain/Target EC₅₀
Selectivity
Index (SI)

Reference

HIV-1
Wild-type &

Drug-resistant
0.03 - 6.92 nM > 1000 [2][11]

HIV-2 Wild-type 0.018 - 0.025 nM > 1000 [2][11]

SARS-CoV-2 - 1.2 - 4.3 µM 15 - 83 [1]

HCoV-OC43 - 4.3 µM - [2]

Hepatitis C Virus

(HCV)
- 0.024 µM - [2]

In Vivo and Pharmacokinetic Studies
Animal studies were crucial in establishing the pharmacokinetic and safety profile of Azvudine.

Pharmacokinetics: The oral bioavailability in rats and dogs was determined to be

approximately 83%.[5] The plasma half-life in dogs is about 4 hours.[5] Azvudine exhibits low

plasma protein binding in humans, dogs, and rats.[2] It is primarily excreted unchanged

through the kidneys, with over 70% of the drug excreted within 12 hours in HIV-infected

patients.[2] Postprandial administration significantly increased exposure, leading to the

recommendation that it be taken on an empty stomach.[2]
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Toxicology: Chronic toxicity studies established No-Observed-Adverse-Effect Levels

(NOAELs) of 0.5 mg/kg/d in rats (3 months) and 0.1 mg/kg/d in beagle dogs (39 weeks).[5]

The primary toxicities observed in animal models were related to the immune, bone marrow,

and digestive systems.[5]

Table 2: Pharmacokinetic and Toxicological Profile of Azvudine

Parameter Species Value Reference

Bioavailability (Oral) Rat, Dog ~83% [5]

Elimination Half-life Dog 4 hours [5]

Primary Excretion

Route
Human Renal (unchanged) [2]

NOAEL (Chronic) Rat (3 months) 0.5 mg/kg/d [5]

NOAEL (Chronic)
Beagle Dog (39

weeks)
0.1 mg/kg/d [5]

Experimental Protocols
Detailed experimental protocols from the initial discovery phase are often proprietary. However,

based on published research, key methodologies can be outlined:

In Vitro Antiviral Assays (General Protocol):

Cell Culture: Appropriate host cells (e.g., C8166, PBMCs for HIV; Vero E6 for SARS-CoV-

2) are cultured under standard conditions.

Virus Infection: Cells are infected with a known titer of the virus.

Drug Treatment: Immediately after infection, cells are treated with serial dilutions of

Azvudine.

Incubation: The treated, infected cells are incubated for a specific period (e.g., 48-72

hours).
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Endpoint Measurement: The extent of viral replication is measured using methods like p24

antigen ELISA (for HIV), cytopathic effect (CPE) observation, or quantitative RT-PCR for

viral RNA.

Data Analysis: The EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic

concentration) are calculated to determine the selectivity index (SI = CC₅₀/EC₅₀).

Pharmacokinetic Studies (General Animal Protocol):

Dosing: A single dose of Azvudine is administered to animals (e.g., rats, dogs) via oral

gavage and intravenous injection.

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

Sample Processing: Plasma is separated and stored frozen until analysis.

Bioanalysis: Plasma concentrations of Azvudine are quantified using a validated analytical

method, such as LC-MS/MS.

Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life,

bioavailability) are calculated using non-compartmental analysis.

Clinical Development
The clinical development of Azvudine began for HIV treatment and was later expanded to

include COVID-19.
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Fig. 2: Clinical Development Workflow for Azvudine.

HIV Clinical Trials
Clinical evaluation for HIV began in 2013.[2]

Phase I/II: These trials demonstrated desirable safety and pharmacokinetic profiles. Phase II

was a dose-exploratory study in treatment-naive HIV patients.[13][14]
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Phase III: A multi-center, randomized, double-blind, active-control trial was conducted to

compare Azvudine with Lamivudine (3TC), both in combination with Tenofovir (TDF) and

Efavirenz (EFV).[14] The primary endpoint was the proportion of patients with HIV-1 RNA <

50 copies/mL at week 48.[14]

COVID-19 Clinical Trials
Following promising in vitro results against coronaviruses, Azvudine was rapidly advanced into

clinical trials for COVID-19.[5]

Pilot Study: An open-label pilot study on mild and moderate cases was conducted in 2020,

yielding mildly positive results.[4][5]

Phase III Trials: Several Phase III trials were conducted between 2020 and 2022 in China,

Russia, and Brazil to evaluate efficacy and safety.[3][4]

Brazil Study (Moderate COVID-19): A randomized, double-blind, placebo-controlled trial

found that the time to achieve a second negative nucleic acid test was significantly shorter

in the Azvudine group (7.73 days) compared to the placebo group (8.89 days, p=0.028).

[15]

Russia Study: The proportion of subjects with clinical improvement on day 7 was

significantly higher in the Azvudine group (57/157) compared to the control group (15/157,

P < 0.001).[2] The median time to clinical improvement was also shorter (10 days vs. 13

days, P < 0.001).[2]

China Study: State media reported 40% clinical improvement in 7 days for the Azvudine

group versus 11% in the control group.[5] However, another study noted no statistically

significant difference in the changes in viral load between the Azvudine and control

groups.[16]

Table 3: Key Efficacy Results from Azvudine COVID-19 Phase III Trials
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Study
Location

Patient
Populatio
n

Primary
Endpoint

Azvudine
Group

Control/P
lacebo
Group

P-value
Referenc
e

Brazil
Moderate

COVID-19

Time to

2nd

Negative

PCR

7.73 days 8.89 days 0.028 [15]

Russia -

Clinical

Improveme

nt at Day 7

36.3%

(57/157)

9.6%

(15/157)
< 0.001 [2][16]

Russia -

Median

Time to

Clinical

Improveme

nt

10 days 13 days < 0.001 [2][16]

Brazil
Mild

COVID-19

Time to 1st

Negative

PCR

5.55 days 8.27 days < 0.001 [16]

Safety Profile in Clinical Trials
Across multiple trials, Azvudine has shown a favorable safety profile.

HIV: In a Phase III trial, the rate of participants discontinuing therapy due to adverse events

(AEs) was reported as a safety outcome.[14]

COVID-19: A meta-analysis of five randomized controlled trials (RCTs) found the incidence of

AEs was 44.52% in the Azvudine group versus 49.74% in control groups.[2] The incidence of

serious adverse events (SAEs) was 1.16% in the Azvudine groups compared to 1.86% in the

control groups.[2] Common side effects included dizziness, elevated liver enzymes, nausea,

and vomiting.[5]

Regulatory Milestones
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July 21, 2021: China's National Medical Products Administration (NMPA) granted conditional

approval for Azvudine to treat high-viral-load cases of HIV-1.[2][4]

July 25, 2022: The NMPA granted conditional approval for Azvudine to treat adult patients

with COVID-19, making it China's first domestically developed oral anti-COVID-19 agent.[2]

[6]

August 9, 2022: Azvudine was included in China's "Diagnosis and Treatment Program for

Novel Coronavirus Pneumonia (Ninth Edition)".[3][6]

February 2023: The Ministry of Health of the Russian Federation approved the use of

Azvudine for individuals infected with SARS-CoV-2.[6]

Conclusion
The development of Azvudine hydrochloride is a testament to a nearly 20-year journey of

medicinal chemistry innovation and persistent clinical evaluation.[6] From its origins as a

modified nucleoside for HIV, its broad-spectrum activity was successfully leveraged to address

the global COVID-19 pandemic. Its dual mechanism against HIV and potent inhibition of viral

polymerases, combined with a manageable safety profile and oral bioavailability, underscore its

importance in the antiviral therapeutic landscape. The early discovery and development history

of Azvudine provides a compelling case study for researchers and drug development

professionals in the ongoing search for effective treatments for viral diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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